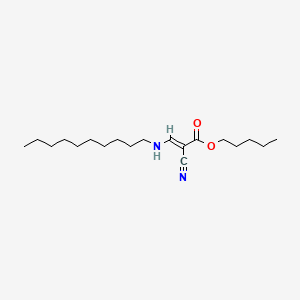
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester involves several steps. One common method includes the reaction of 2-propenoic acid with a decylamine derivative under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the ester bond . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Applications De Recherche Scientifique
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester can be compared with similar compounds such as:
- 2-Propenoic acid, 2-cyano-3-(decylamino)-, 2-cyanoethyl ester
- 2-Propenoic acid, 2-cyano-3-(decylamino)-, 2-(pentyloxy)ethyl ester
These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications
Propriétés
Numéro CAS |
89269-02-3 |
|---|---|
Formule moléculaire |
C19H34N2O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
pentyl (E)-2-cyano-3-(decylamino)prop-2-enoate |
InChI |
InChI=1S/C19H34N2O2/c1-3-5-7-8-9-10-11-12-14-21-17-18(16-20)19(22)23-15-13-6-4-2/h17,21H,3-15H2,1-2H3/b18-17+ |
Clé InChI |
QNOCJXIUNLPPSN-ISLYRVAYSA-N |
SMILES isomérique |
CCCCCCCCCCN/C=C(\C#N)/C(=O)OCCCCC |
SMILES canonique |
CCCCCCCCCCNC=C(C#N)C(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



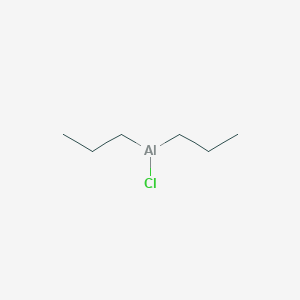
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

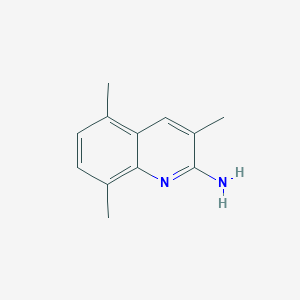
![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
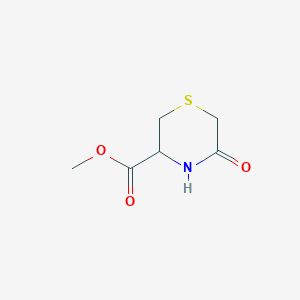
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
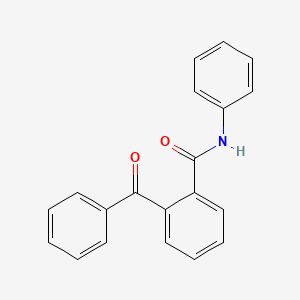
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
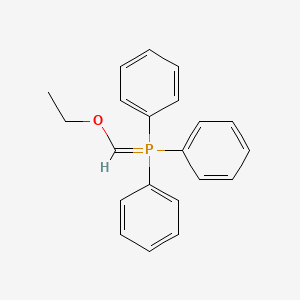
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
